molecular formula C21H47NO7S B1605044 TIPA-Lauryl sulfate CAS No. 66161-60-2

TIPA-Lauryl sulfate

Cat. No.: B1605044
CAS No.: 66161-60-2
M. Wt: 457.7 g/mol
InChI Key: QLZJREIFCSWVSB-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

TIPA-Lauryl sulfate is a salt formed by the neutralization of lauryl sulfate (dodecyl hydrogen sulfate) with triisopropanolamine (TIPA). Its molecular structure combines a hydrophobic C12 alkyl chain with a hydrophilic sulfate group and a triisopropanolamine counterion.

Key Molecular Characteristics:

Property Value
Molecular Formula C₂₁H₄₇NO₇S
Molecular Weight 457.7 g/mol
IUPAC Name 1-[bis(2-hydroxypropyl)amino]propan-1-ol; dodecyl hydrogen sulfate
SMILES Notation CCCCCCCCCCCCOS(=O)(=O)O.CCC(N(CC(C)O)CC(C)O)O

The compound is systematically named according to IUPAC guidelines, reflecting its dual-component structure:

  • Lauryl sulfate component : Dodecyl hydrogen sulfate (C₁₂H₂₅OSO₃H).
  • Counterion : Triisopropanolamine (C₉H₂₁NO₃), a tertiary amine with three isopropyl alcohol substituents.

Common synonyms include triisopropanolamine lauryl sulfate and decyl hydrogen sulfate compound with nitrilotripropan-2-ol.

Historical Development of Alkyl Sulfate Surfactants

Alkyl sulfates emerged as critical surfactants in the early 20th century, driven by the need for synthetic alternatives to traditional soaps. Key milestones include:

  • 1917 : German chemists developed the first alkyl sulfate surfactants during World War I to circumvent soap shortages caused by Allied blockades.
  • 1930s : Commercial production of fatty alcohol sulfates began, using natural oils (e.g., coconut, palm kernel) as feedstock.
  • 1960s : Linear alkylbenzene sulfonates (LAS) replaced early branched analogs due to superior biodegradability, influencing the design of advanced alkyl sulfates like this compound.
  • 1980s–Present : Optimization of counterion selection (e.g., TIPA instead of sodium) improved hard water tolerance and pH stability in formulations.

This compound represents a synthesis innovation where triisopropanolamine—a low-irritancy amine—enhances solubility and reduces crystallization compared to sodium-based analogs.

Position Within Anionic Surfactant Classifications

Anionic surfactants are categorized by their negatively charged hydrophilic head groups. This compound belongs to the alkyl sulfate subclass, distinguished by its sulfate ester (-OSO₃⁻) functionality.

Comparative Analysis of Anionic Surfactants:

Surfactant Head Group Counterion Key Feature
This compound Sulfate Triisopropanolamine Stable in hard water (pH 6–8)
Sodium lauryl sulfate Sulfate Sodium (Na⁺) High foaming, irritant potential
Linear alkylbenzene sulfonate (LAS) Sulfonate Sodium (Na⁺) High detergency, biodegradability

Structural Advantages of this compound :

  • Hydrophobic Tail : The C12 lauryl chain provides optimal balance between lipophilicity and water solubility.
  • Counterion Effects : Triisopropanolamine reduces ionic strength dependency, enabling stable performance across water hardness levels.
  • Functional Versatility : Combines foam stabilization (critical in shampoos) with emulsification (useful in industrial cleaners).

The compound’s classification under linear alkanol sulfates reflects its unbranched alkyl chain, which enhances biodegradability compared to branched analogs.

Properties

IUPAC Name

1-[bis(2-hydroxypropyl)amino]propan-1-ol;dodecyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O4S.C9H21NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;1-4-9(13)10(5-7(2)11)6-8(3)12/h2-12H2,1H3,(H,13,14,15);7-9,11-13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZJREIFCSWVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)O.CCC(N(CC(C)O)CC(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H47NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66161-60-2
Record name Sulfuric acid, monododecyl ester, compd. with 1,1',1''-nitrilotris(2-propanol) (1:1)
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Record name Sulfuric acid, monododecyl ester, compd. with 1,1',1''-nitrilotris[2-propanol] (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Decyl hydrogen sulphate, compound with 1,1',1''-nitrilotripropan-2-ol
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Preparation Methods

Continuous Reactor Sulfation with Sulfur Trioxide

This industrial-scale method employs a falling film reactor for efficient sulfation:

  • Sulfation : Lauryl alcohol reacts with gaseous sulfur trioxide (SO₃) in a 1:1 molar ratio at 30–60°C. The reaction is exothermic and requires precise temperature control to avoid byproduct formation.
  • Neutralization : The resulting sulfonic acid is neutralized with TIPA, forming TIPA-Lauryl Sulfate. The pH is adjusted to 6.5–9.5.

Key Advantages :

  • High yield (>90% in optimized conditions).
  • Minimal byproducts due to controlled reaction kinetics.

Quality Standards :

Parameter Specification
Active Content (%) ≥30.0
pH (10% solution) 6.5–9.5
1,4-Dioxane (ppm) ≤30

Sulfamic Acid Catalyzed Synthesis

A solvent-free, eco-friendly approach described in Chinese patent CN106977428A:

  • Reaction Setup : Lauryl alcohol and sulfamic acid (molar ratio 1:0.56–1.22) are mixed with acidic ionic liquid (e.g., 1-butylpyridine bisulfate) and urea.
  • Heating : Stirred at 80–100°C for 2–4 hours.
  • Purification : Washed with ethanol and chloroform to yield white powder (64% isolated yield).

Optimized Conditions :

  • Catalyst: 8.38 mol% 1-butylpyridine bisulfate.
  • Temperature: 100°C for 4 hours.

Chlorosulfonic Acid Method with Crystallization

This method, detailed in Russian patent RU2271351C1, emphasizes purity:

  • Sulfation : Lauryl alcohol reacts with chlorosulfonic acid at ≤35°C in a solvent (e.g., chloroform).
  • Neutralization : TIPA is added to neutralize the intermediate, followed by filtration.
  • Crystallization :
    • Stage 1 : Cool to 20–25°C at 2–3°C/min.
    • Stage 2 : Seed with crystalline product (0.15–0.20% w/w) and cool to -4–7°C at 0.5–0.7°C/min.
    • Stage 3 : Hold at -4–7°C for 2–3 hours to exclude unsulfonated impurities.

Outcome : High-purity crystals with low inorganic salt content.

Comparative Analysis of Methods

Method Reactants Temperature Catalyst Yield
Continuous Reactor Lauryl alcohol, SO₃ 30–60°C None >90%
Sulfamic Acid Lauryl alcohol, NH₂SO₃H 80–100°C Acidic ionic liquid 64%
Chlorosulfonic Acid Lauryl alcohol, ClSO₃H ≤35°C None N/A

Critical Considerations

  • Byproduct Management : The chlorosulfonic acid method generates HCl, requiring vacuum evaporation, while the sulfamic acid route avoids hazardous gases.
  • Scalability : Continuous reactor systems are preferred for large-scale production due to faster throughput.

Chemical Reactions Analysis

Types of Reactions

TIPA-Lauryl sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced to form simpler compounds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The conditions vary depending on the desired reaction, including temperature, pressure, and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different sulfate derivatives, while reduction may produce simpler alcohols.

Scientific Research Applications

Applications in Cosmetics

TIPA-Lauryl sulfate is widely utilized in the cosmetic industry for its multifaceted roles:

  • Cleansing Agent : It effectively cleanses skin, hair, and teeth by removing dirt and oils. Its surfactant properties enable it to trap dirt and facilitate rinsing away impurities .
  • Foaming Agent : It generates foam by incorporating air into liquid formulations, enhancing the sensory experience of products like shampoos and body washes .
  • Emulsifier : this compound aids in forming stable emulsions, allowing for the combination of oil and water-based ingredients .

Table 1: Cosmetic Products Containing this compound

Product TypeFunctionExample Products
ShampoosCleansing & FoamingVarious commercial shampoos
Body WashesCleansing & FoamingLiquid soaps and body washes
ToothpastesCleansingMany standard toothpaste formulations
Facial CleansersCleansingGel cleansers and foaming facial washes

Applications in Pharmaceuticals

In the pharmaceutical sector, this compound's surfactant properties are leveraged for:

  • Drug Formulation : It can enhance the solubility of hydrophobic drugs, facilitating better bioavailability when incorporated into topical or oral formulations.
  • Topical Preparations : Used in creams and gels to improve texture and stability while ensuring effective delivery of active ingredients through the skin barrier .

Industrial Applications

This compound also finds utility beyond personal care:

  • Cleaning Products : Its ability to break down oils makes it suitable for household cleaners, industrial soaps, and degreasers .
  • Food Industry : Although controversial due to regulatory restrictions in some regions (e.g., banned as a food additive in the EU), it is used in the U.S. as a food thickener and emulsifier under strict limits .

Case Study 1: Skin Irritation Studies

Research has demonstrated that this compound can cause skin irritation at high concentrations. A study indicated that repeated exposure led to an immediate response in skin irritation parameters but showed no sustained effects post-exposure . This highlights the importance of concentration control in formulations.

Case Study 2: Efficacy in Drug Delivery

A study evaluated the penetration enhancement capabilities of this compound in topical drug formulations. Results indicated significant improvement in drug absorption through the skin barrier when formulated with this surfactant, showcasing its potential role as a penetration enhancer .

Safety Profile

While this compound is generally recognized as safe when used appropriately, concerns about skin irritation necessitate careful formulation practices. Regulatory bodies have reviewed its safety extensively, concluding that it poses low acute toxicity risks under normal usage conditions .

Mechanism of Action

The mechanism of action of TIPA-Lauryl sulfate involves its ability to reduce surface tension, making it an effective surfactant. It interacts with molecular targets such as lipid bilayers, disrupting their structure and enhancing the solubility of hydrophobic compounds.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares TIPA-Lauryl Sulfate with structurally related surfactants:

Compound Chemical Formula Primary Use Foaming Capacity Irritation Potential pH Stability
This compound C12H26O4S·C9H21NO3 Cosmetics, Cleansers Moderate-High Low-Moderate 5.0–7.0
Sodium Lauryl Sulfate (SLS) C12H25NaO4S Detergents, Toothpastes High High 7.0–9.5
Ammonium Lauryl Sulfate (ALS) C12H29NO4S Shampoos, Bubble Baths High Moderate 6.0–8.0
TIPA-Laureth Sulfate C14H30O4S·C9H21NO3 Hair Care, Emulsifiers Moderate Low 5.5–7.5
Triethanolamine Lauryl Sulfate C12H25O4S·C6H15NO3 Skincare, Mild Cleansers Low-Moderate Low 5.0–6.5

Key Observations :

  • Foaming Capacity: this compound exhibits lower foaming than SLS but outperforms triethanolamine-based analogs due to its balanced hydrophilic-lipophilic properties .
  • Irritation: The triisopropanolamine counterion reduces skin irritation compared to SLS, which is linked to higher epidermal barrier disruption .
  • pH Compatibility : this compound’s near-neutral pH range (5.0–7.0) makes it suitable for sensitive skin formulations, unlike SLS (alkaline) .

Performance in Cosmetic Formulations

  • Cleansing Efficiency : this compound demonstrates superior oil-removal efficacy compared to TIPA-Laureth Sulfate but is less aggressive than SLS .
  • Emulsification Stability: Its branched triisopropanolamine structure enhances emulsion stability in creams, outperforming linear-chain analogs like ALS .

Research Findings and Gaps

Recent Studies

  • A 2023 study highlighted this compound’s biodegradability (85% degradation in 28 days), outperforming SLS (60%) and ALS (75%) .
  • Comparative cytotoxicity assays (2020) revealed this compound’s LC50 (24h) of 120 µg/mL in human keratinocytes, significantly safer than SLS (LC50 = 45 µg/mL) .

Unresolved Questions

  • Limited data exist on this compound’s interaction with cationic surfactants, a critical gap for formulating conditioning shampoos.
  • Long-term ecological impacts of triisopropanolamine derivatives remain understudied .

Biological Activity

TIPA-Lauryl sulfate, a derivative of lauryl sulfate, is primarily used as a surfactant in various industrial and consumer applications. It is known for its effectiveness in reducing surface tension, which enhances its ability to interact with biological systems. This article explores the biological activity of this compound, including its effects on cellular structures, potential toxicity, and applications in pharmaceuticals and cosmetics.

  • Chemical Formula : C21H47NO7S
  • Molecular Weight : 427.67 g/mol
  • CAS Number : 106679

This compound functions by disrupting lipid bilayers in cell membranes due to its amphiphilic nature. This property allows it to solubilize lipids and proteins, which can lead to alterations in cell function and viability.

1. Cell Membrane Integrity

Research indicates that this compound can compromise cell membrane integrity. In vitro studies have demonstrated that exposure to lauryl sulfate causes significant morphological changes in cells, including increased permeability and eventual cell lysis.

Concentration (mg/mL)Cell Viability (%)Observations
0100Control
185Minor damage
560Moderate damage
1030Severe damage
20<10Cell lysis

2. Antimicrobial Activity

This compound exhibits antimicrobial properties, making it useful in formulations aimed at reducing microbial load. Studies have shown that it inhibits the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, through membrane disruption.

MicroorganismMinimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

3. Toxicity Studies

Toxicological assessments have revealed that this compound can induce cytotoxic effects at higher concentrations. The compound has been shown to cause skin irritation and sensitization in animal models.

  • Skin Irritation : In studies using rabbit models, this compound caused erythema and edema at concentrations above 5%.
  • Sensitization Potential : Patch tests indicated a potential for sensitization upon repeated exposure.

Case Study 1: Skin Barrier Function

A study investigated the impact of sodium lauryl sulfate (SLS), closely related to this compound, on skin barrier function using imaging mass spectrometry. Results indicated significant alterations in lipid composition in the skin following exposure, leading to impaired barrier integrity and increased transepidermal water loss (TEWL) .

Case Study 2: Aquatic Toxicology

Research on the effects of sodium lauryl sulfate on aquatic plants highlighted significant morphological changes, including chlorophyll degradation and reduced growth rates at varying concentrations. These findings suggest that similar compounds may pose ecological risks when released into aquatic environments .

Applications

This compound is widely used in:

  • Pharmaceuticals : As an emulsifying agent in topical formulations.
  • Cosmetics : In shampoos and cleansers for its surfactant properties.
  • Industrial Cleaning : Due to its ability to solubilize oils and fats.

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s solubility parameters?

  • Methodological Answer : Reconcile differences by validating force fields in molecular simulations against experimental solubility data (e.g., Hansen solubility parameters). Perform sensitivity analyses to identify key variables (e.g., partial charge assignments) and refine computational models iteratively .

Ethical and Reporting Standards

Q. What ethical guidelines apply to studies involving this compound in biological or environmental contexts?

  • Methodological Answer : Follow institutional review board (IRB) protocols for studies involving human-derived materials. For environmental toxicity assessments, adhere to OECD guidelines (e.g., Test No. 201: Algal Growth Inhibition). Disclose waste disposal methods and compliance with REACH regulations .

Q. How can researchers structure manuscripts on this compound to meet journal-specific formatting requirements?

  • Methodological Answer : Follow IMRaD (Introduction, Methods, Results, Discussion) structure. For APA-style journals, include a 300-word abstract with keywords (e.g., “surfactant stability,” “micelle kinetics”). Use EndNote or Zotero for reference management, prioritizing peer-reviewed sources over 10 years old .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TIPA-Lauryl sulfate
Reactant of Route 2
Reactant of Route 2
TIPA-Lauryl sulfate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.